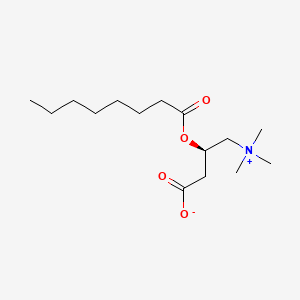

L-Octanoylcarnitine

Description

L-Octanoylcarnitine has been reported in Homo sapiens and Euglena gracilis with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948094 |

Source

|

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25243-95-2 |

Source

|

| Record name | (-)-Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of L-Octanoylcarnitine in Fatty Acid Beta-Oxidation

Abstract

This compound is a critical intermediate in the metabolism of medium-chain fatty acids. As an acylcarnitine, it is formed during the transport of octanoic acid into the mitochondrial matrix for subsequent β-oxidation. Its concentration in biological fluids is a pivotal biomarker for diagnosing certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the role of this compound in fatty acid β-oxidation, its clinical significance, associated signaling pathways, and detailed experimental protocols for its study.

Introduction: Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation (FAO) is a major metabolic pathway for energy production in tissues such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] The process involves the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle.

The inner mitochondrial membrane is impermeable to long-chain fatty acids.[3][4] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a transport system involving three key enzymes:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.[5][6]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the matrix.[5][6][7]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs and releases free carnitine.[5][6][8]

Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), can cross the inner mitochondrial membrane more readily than long-chain fatty acids, and their entry is considered to be partially independent of the CPT system. Inside the mitochondria, they are activated to their CoA esters (e.g., octanoyl-CoA) and enter the β-oxidation spiral.

The Role of this compound in Metabolism

This compound is the ester of L-carnitine and octanoic acid. It is an intermediate formed when octanoyl-CoA is esterified to carnitine. While the classic carnitine shuttle is primarily associated with long-chain fatty acids, carnitine and its associated enzymes also play a role in buffering the intramitochondrial acyl-CoA/CoA ratio and in the metabolism of medium-chain fatty acids.[9]

Under normal metabolic conditions, the concentration of this compound is very low. However, in situations where the β-oxidation of medium-chain fatty acids is impaired, octanoyl-CoA accumulates in the mitochondria. This excess octanoyl-CoA is then converted to octanoylcarnitine by carnitine octanoyltransferase (CROT) or CPT2, and subsequently exported from the mitochondria and the cell.[10][11][12] This makes this compound a crucial diagnostic marker for disorders of medium-chain fatty acid metabolism.

This compound in MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation.[1] It is an autosomal recessive disease that impairs the first step of mitochondrial β-oxidation for fatty acids with chain lengths of 6 to 12 carbons.[1][13] The enzyme MCAD catalyzes the dehydrogenation of medium-chain acyl-CoAs to trans-2-enoyl-CoAs.[13][14]

In individuals with MCAD deficiency, the blockage of this enzymatic step leads to the accumulation of upstream metabolites, primarily octanoyl-CoA.[15] This accumulation drives the formation of this compound, which is then released into the circulation.[16] Consequently, elevated levels of this compound in blood spots are the primary diagnostic marker for MCAD deficiency in newborn screening programs.[16][17]

Quantitative Data

The quantitative analysis of this compound is essential for the diagnosis of MCAD deficiency. Tandem mass spectrometry (MS/MS) is the standard method for this analysis in newborn screening.[16][17]

| Population Group | Analyte | Matrix | Concentration (μmol/L) | Reference |

| Healthy Newborns (<3 days) | This compound | Dried Blood Spot | < 0.22 | [16][17] |

| Newborns with MCAD Deficiency (<3 days) | This compound | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [16][17] |

| Older Patients with MCAD Deficiency (8 days - 7 years) | This compound | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [16][17] |

Table 1: Comparative concentrations of this compound.

Acylcarnitines and Cellular Signaling

Recent research has indicated that acylcarnitines are not merely byproducts of incomplete fatty acid oxidation but may also function as signaling molecules.[18] Elevated concentrations of medium and long-chain acylcarnitines have been associated with insulin resistance and type 2 diabetes.[19][20] Studies have shown that certain acylcarnitines can activate pro-inflammatory signaling pathways. For instance, L-myristoylcarnitine (C14) has been shown to induce the expression of cyclooxygenase-2 and stimulate the secretion of pro-inflammatory cytokines.[18][20] This activation involves the phosphorylation of JNK and ERK, which are key components of inflammatory signaling cascades.[18][19][20]

Experimental Protocols

Quantitative Analysis of this compound by Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of acylcarnitines from dried blood spots, adapted from published methods.[16][17]

Materials:

-

Dried blood spot punches (3 mm)

-

Methanol containing stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine)

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator

-

Butanolic HCl (3 mol/L)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Extraction: Place a 3 mm punch from a dried blood spot into a well of a 96-well plate. Add 100 µL of methanol containing the internal standards.

-

Incubation: Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.

-

Evaporation: Transfer the methanol extract to a new plate and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Add 50 µL of 3 mol/L butanolic HCl to each well. Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.

-

Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile in water).

-

Analysis: Inject an aliquot into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for octanoylcarnitine and its internal standard.

Measurement of Mitochondrial Fatty Acid β-Oxidation Rate

This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[21][22]

Materials:

-

Isolated mitochondria or tissue homogenates

-

Reaction buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 80 mM KCl, 1 mM MgCl2, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP)

-

Radiolabeled fatty acid substrate (e.g., [1-14C]palmitate or [1-14C]octanoate) complexed to BSA

-

Perchloric acid (e.g., 1 M)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the mitochondrial/homogenate sample (e.g., ~100 µg protein) with the reaction buffer.

-

Initiate Reaction: Add the radiolabeled fatty acid-BSA complex to start the reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a volume of cold perchloric acid. This precipitates proteins and insoluble lipids.

-

Separation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate.

-

Quantification: Transfer an aliquot of the supernatant, which contains the acid-soluble radiolabeled metabolites (like [14C]acetyl-CoA), to a scintillation vial.

-

Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the rate of β-oxidation.

Assay for Carnitine Acyltransferase Activity

This spectrophotometric assay measures the activity of carnitine acetyltransferase (CrAT), but the principle can be adapted for other carnitine acyltransferases like CROT or CPT. It follows the formation of acetyl-CoA by monitoring the increase in absorbance at 233 nm.[23][24]

Materials:

-

Enzyme source (e.g., purified enzyme, cell lysate, isolated mitochondria)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Coenzyme A (CoA) solution

-

Acetyl-DL-carnitine solution

-

Spectrophotometer capable of reading at 233 nm

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and acetyl-DL-carnitine.

-

Equilibration: Equilibrate the cuvette to the desired temperature (e.g., 25°C) and monitor the baseline absorbance at 233 nm until it is stable.

-

Initiate Reaction: Add the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 233 nm.

-

Rate Calculation: Record the absorbance change for approximately 5 minutes. The rate of reaction is determined from the maximum linear portion of the absorbance curve.

-

Activity Calculation: Calculate the enzyme activity in units (µmole/min) using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 L·mmol⁻¹·cm⁻¹).[24]

Conclusion

This compound occupies a central position in the study of medium-chain fatty acid metabolism. While its physiological concentrations are low, its accumulation serves as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency, a critical application in newborn screening programs. Furthermore, emerging evidence suggests a broader role for acylcarnitines in cellular signaling, particularly in the context of inflammation and metabolic diseases. The experimental protocols detailed in this guide provide robust methods for researchers to quantify this compound and investigate its metabolic functions, furthering our understanding of fatty acid oxidation and its dysregulation in disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. fiveable.me [fiveable.me]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]

- 10. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 14. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]

- 15. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]

- 16. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acylcarnitines activate proinflammatory signaling pathways. | Sigma-Aldrich [merckmillipore.com]

- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Double-Edged Sword: A Technical Guide to the Biological Functions of Medium-Chain Acylcarnitines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acylcarnitines (MCACs), once viewed primarily as simple intermediates in fatty acid metabolism, are emerging as critical signaling molecules with profound implications for cellular function and disease. This technical guide provides an in-depth exploration of the core biological functions of MCACs, their roles in metabolic and inflammatory diseases, and detailed methodologies for their study. We present a comprehensive overview of the current understanding of MCAC biology, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction: The Expanding Roles of Medium-Chain Acylcarnitines

Acylcarnitines are formed when a fatty acid is esterified to L-carnitine, a crucial step for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] Medium-chain acylcarnitines (MCACs), typically containing fatty acyl chains of 6 to 12 carbons (e.g., C6, C8, C10, C12), are intermediates in this process. While their primary role is in energy metabolism, a growing body of evidence indicates that fluctuations in MCAC levels are not merely biomarkers but are active participants in cellular signaling and the pathophysiology of various diseases.[2][3]

Elevated circulating levels of MCACs are observed in metabolic disorders such as type 2 diabetes (T2D) and gestational diabetes mellitus (GDM), as well as in cardiovascular diseases (CVD).[2][4] This accumulation can reflect a mismatch between fatty acid supply and mitochondrial oxidative capacity.[5] Furthermore, studies suggest that MCACs can directly modulate cellular processes, including inflammation and insulin secretion, highlighting their potential as therapeutic targets.[2][3] This guide will delve into the multifaceted functions of these intriguing molecules.

Core Biological Functions of Medium-Chain Acylcarnitines

Role in Mitochondrial Fatty Acid β-Oxidation

The canonical function of acylcarnitines is to facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, the primary pathway for fatty acid catabolism.[6] Long-chain fatty acids are activated to acyl-CoAs in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.[7] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8] Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation spiral.[5] MCACs are intermediates in the β-oxidation of longer-chain fatty acids and can also be formed from medium-chain fatty acids directly.

MCACs as Signaling Molecules

Beyond their bioenergetic role, MCACs have been shown to act as signaling molecules, influencing key cellular pathways.

Studies have demonstrated that MCACs, particularly at concentrations found in diabetic individuals, can activate pro-inflammatory signaling pathways.[3] This includes the induction of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines.[3] One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade.[3][9] The activation of NF-κB by MCACs can lead to the transcription of numerous genes involved in the inflammatory response.[3] This pro-inflammatory action may contribute to the chronic low-grade inflammation characteristic of insulin resistance and T2D.[3]

The effect of MCACs on pancreatic β-cell function and insulin secretion is an area of active investigation. Some studies suggest that elevated levels of MCACs can impair glucose-stimulated insulin secretion.[2] This impairment is linked to reduced mitochondrial respiratory capacity in β-cells, thereby affecting the coupling of glucose metabolism to insulin release.[2] This finding positions MCACs as potential contributors to the β-cell dysfunction observed in the progression of T2D.[2]

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10] It is activated during periods of low energy (high AMP:ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic pathways.[11] The interplay between MCACs and AMPK is complex. While AMPK activation generally promotes the complete oxidation of fatty acids, thereby potentially reducing MCAC accumulation, some studies suggest that acylcarnitines themselves might influence AMPK activity.[12] The precise mechanisms of this interaction are still being elucidated.

Quantitative Data on Medium-Chain Acylcarnitine Levels

The following tables summarize quantitative data on plasma/serum concentrations of various MCACs in healthy individuals and in patients with metabolic and cardiovascular diseases. These values are compiled from multiple studies and are presented as mean ± standard deviation or median [interquartile range].

| Acylcarnitine | Healthy Controls (µM) | Type 2 Diabetes (µM) | Reference |

| C6 (Hexanoylcarnitine) | 0.04 ± 0.02 | 0.06 ± 0.03 | [13] |

| C8 (Octanoylcarnitine) | 0.05 ± 0.02 | 0.08 ± 0.04 | [13] |

| C10 (Decanoylcarnitine) | 0.06 ± 0.03 | 0.10 ± 0.05 | [13] |

| C12 (Dodecanoylcarnitine) | 0.08 ± 0.04 | 0.13 ± 0.06 | [14] |

Table 1: Plasma Medium-Chain Acylcarnitine Concentrations in Healthy vs. Type 2 Diabetes Patients.

| Acylcarnitine | Chronic Coronary Syndrome (µg/L) | Acute Coronary Syndrome (µg/L) | p-value | Reference |

| C8 (Octanoylcarnitine) | 10.3 [7.9-13.5] | 9.4 [7.1-12.3] | 0.012 | [15] |

| C10 (Decanoylcarnitine) | 10.1 [7.7-13.3] | 9.1 [6.8-11.8] | 0.007 | [15] |

Table 2: Serum Medium-Chain Acylcarnitine Concentrations in Patients with Coronary Artery Disease.

Detailed Experimental Protocols

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for the analysis of acylcarnitines in plasma or serum using LC-MS/MS.

4.1.1. Sample Preparation

-

Protein Precipitation: To 10 µL of plasma or serum, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C10).[1]

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Derivatization (Butylation):

-

Dry the supernatant under a gentle stream of nitrogen.

-

Add 50 µL of 3N butanolic-HCl.

-

Incubate at 65°C for 20 minutes.

-

Dry the butylated sample under nitrogen.[1]

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute the acylcarnitines.

-

Flow Rate: Typically 0.3-0.5 mL/min.[1]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. A common product ion for all acylcarnitines is m/z 85.[1]

-

4.1.3. Data Analysis The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve.[1]

Fatty Acid (Palmitate) Oxidation Assay in Myotubes

This protocol describes a method to measure the oxidation of radiolabeled palmitate in cultured myotubes.

4.2.1. Preparation of [3H]-Palmitate-BSA Conjugate

-

Prepare a stock solution of 22 mM unlabeled palmitic acid in ethanol.[16]

-

Add [9,10-3H]-palmitic acid to the unlabeled palmitic acid solution.[16]

-

Evaporate the ethanol under a stream of nitrogen.

-

Resuspend the fatty acids in Krebs-Ringer buffer containing fatty-acid-free bovine serum albumin (BSA) and incubate at 37°C for 30 minutes to allow conjugation.[16]

-

Dilute the conjugate to the final working concentration in Krebs-Ringer buffer.[16]

4.2.2. Palmitate Oxidation Assay

-

Plate and differentiate myoblasts into myotubes in multi-well plates.

-

Wash the myotubes with phosphate-buffered saline (PBS).

-

Add the [3H]-palmitate-BSA conjugate reaction mixture to the cells.

-

Incubate at 37°C for the desired time.

-

Collect the reaction medium.

-

The production of [3H]-H2O, a product of β-oxidation, is measured by liquid scintillation counting after separation from the [3H]-palmitate substrate, often using an anion exchange resin.[16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of medium-chain acylcarnitines.

References

- 1. benchchem.com [benchchem.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 5. Lower Concentrations of Circulating Medium and Long-Chain Acylcarnitines Characterize Insulin Resistance in Persons with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucose challenge metabolomics implicates medium-chain acylcarnitines in insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-oxidation assay [macdougald.lab.medicine.umich.edu]

L-Octanoylcarnitine as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most prevalent inherited disorder of fatty acid β-oxidation.[1] This autosomal recessive condition arises from mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[2][3] Consequently, the breakdown of medium-chain fatty acids is impaired, resulting in a toxic accumulation of metabolic intermediates. L-octanoylcarnitine (C8), a specific medium-chain acylcarnitine, is the principal biomarker for MCAD deficiency, and its detection and quantification are central to newborn screening programs and diagnostic protocols. This guide provides a comprehensive technical overview of this compound's role as a biomarker, including quantitative data, detailed experimental methodologies, and relevant metabolic pathways.

Introduction

MCAD deficiency typically manifests in early childhood with episodes of hypoketotic hypoglycemia, lethargy, vomiting, and can progress to seizures, coma, and sudden death if untreated.[4][5] These crises are often triggered by periods of fasting or illness.[4] The accumulation of octanoyl-CoA, due to the enzymatic block, leads to its conversion to this compound, which is readily detectable in blood. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) have revolutionized the prognosis for individuals with MCAD deficiency by enabling early detection and management.[6]

Pathophysiology of MCAD Deficiency and the Role of this compound

The core of MCAD deficiency's pathophysiology lies in the disruption of mitochondrial fatty acid β-oxidation. The MCAD enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acids (6 to 10 carbons in length).[7] Its deficiency leads to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA. To mitigate the toxic effects of these accumulating acyl-CoAs, they are conjugated with carnitine by carnitine acyltransferases to form acylcarnitines, which can be exported from the mitochondria.[8] this compound is the most prominent of these, making it a highly sensitive and specific biomarker for the disease.[4] The accumulation of octanoic acid is known to be toxic to the mitochondria and can disrupt ammonia metabolism, contributing to the neurological symptoms seen in MCAD deficiency.[9]

Quantitative Data: this compound and Other Acylcarnitines in MCAD Deficiency

The diagnosis of MCAD deficiency relies on the quantification of this compound and other acylcarnitines in dried blood spots (DBS) or plasma.[4][8] The tables below summarize the typical concentrations observed in newborn screening and diagnostic settings.

Table 1: this compound (C8) Concentrations in Newborn Screening

| Population | Median C8 Concentration (µmol/L) | Range of C8 Concentrations (µmol/L) | Newborn Screening Cutoff (µmol/L) |

| Healthy Newborns | 0.1 | 0.04 - 0.25[10][11] | < 0.40[12] |

| Newborns with MCAD Deficiency | 8.6[13] | 0.36 - 43.91[13] | > 0.40[12] |

| c.985A>G Homozygotes | 13.8[4] | 7.0 - 36.8[14] | > 0.40[12] |

| Compound Heterozygotes | 2.6[4] | 0.5 - 28.6[14] | > 0.40[12] |

Table 2: Acylcarnitine Profile in MCAD Deficiency

| Analyte/Ratio | Typical Values in MCAD Deficiency | Reference Range (Healthy Newborns) |

| C6 (Hexanoylcarnitine) | Elevated | < 0.25 µmol/L[12] |

| C10 (Decanoylcarnitine) | Elevated | < 0.40 µmol/L[12] |

| C10:1 (Decenoylcarnitine) | Elevated | < 0.30 µmol/L[12] |

| C8/C10 Ratio | > 3.0[12] | < 3.00[12] |

| C8/C2 Ratio | Elevated[4] | Not typically used as a primary cutoff |

Experimental Protocols

The gold standard for the analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[8]

Protocol 1: Analysis of Acylcarnitines from Dried Blood Spots (DBS) by FIA-MS/MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of acylcarnitines from DBS samples.

1. Sample Preparation:

-

A 3.2 mm disc is punched from the dried blood spot into a 1.5 mL microcentrifuge tube.[15]

-

100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to the tube.[16][17]

-

The tube is agitated on a rocker for 30 minutes at room temperature to facilitate extraction.[16]

-

The sample is centrifuged, and the supernatant is transferred to a new tube.[16]

-

The supernatant is dried under a stream of nitrogen.[16]

2. Derivatization (Butylation):

-

100 µL of 3N butanolic-HCl is added to the dried extract.[15]

-

The sample is incubated at 60°C for 30 minutes.[15]

-

The sample is dried again under nitrogen.[15]

-

The derivatized sample is reconstituted in 100 µL of a methanol:water (80:20) solution for analysis.[15]

3. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[18]

-

Analysis Mode: Flow injection analysis (FIA) is commonly employed.[8] The analysis is typically performed in the positive ion mode.[18]

-

Detection:

-

Precursor Ion Scan: A precursor ion scan for m/z 85 is often used to detect all butylated acylcarnitines.

-

Multiple Reaction Monitoring (MRM): For quantification, MRM is used to monitor specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[17] For this compound, a common transition is m/z 291 -> 229.[17]

-

-

Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its stable isotope-labeled internal standard.[17]

4. Quality Control:

-

Blank filter paper spots should be analyzed to check for contamination.

-

Control DBS samples with known low and high concentrations of acylcarnitines should be run with each batch to ensure accuracy and precision.

-

Internal standards are crucial for correcting for variations in extraction efficiency and instrument response.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation and MCAD Deficiency

References

- 1. researchgate.net [researchgate.net]

- 2. myriad.com [myriad.com]

- 3. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 6. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oklahoma.gov [oklahoma.gov]

- 13. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.aap.org [publications.aap.org]

- 15. agilent.com [agilent.com]

- 16. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 17. bevital.no [bevital.no]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of L-Octanoylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the intricate network of fatty acid metabolism, acting as a shuttle for octanoyl moieties between subcellular compartments. Its endogenous synthesis is primarily catalyzed by the enzyme Carnitine O-octanoyltransferase (CROT), which is predominantly located within peroxisomes. This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of this compound, detailing the key enzymes, their kinetics, and subcellular localization. Furthermore, it presents quantitative data on enzyme expression, detailed experimental protocols for the quantification of this compound and the assessment of CROT activity, and explores the regulatory mechanisms governing its synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into the biochemical intricacies of medium-chain fatty acid metabolism and its implications in health and disease.

Core Synthesis Pathway of this compound

The primary pathway for the endogenous synthesis of this compound involves the enzymatic transfer of an octanoyl group from octanoyl-Coenzyme A (octanoyl-CoA) to L-carnitine. This reaction is catalyzed by Carnitine O-octanoyltransferase (CROT), also known as carnitine medium-chain acyltransferase (COT).

Reaction: Octanoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

This reversible reaction is crucial for the transport of medium-chain fatty acids, which are shortened products of very-long-chain fatty acid β-oxidation in peroxisomes, to the mitochondria for complete oxidation.[1]

Key Enzyme: Carnitine O-Octanoyltransferase (CROT)

CROT is a member of the carnitine acyltransferase family and exhibits substrate preference for medium-chain fatty acyl-CoAs (C6-C10).[2] The catalytic activity of CROT is dependent on a critical histidine residue within its active site.[3]

Subcellular Localization

The synthesis of this compound is compartmentalized within the cell. CROT is primarily localized to peroxisomes , with some activity also reported in the cytoplasm and endoplasmic reticulum.[3][4] This localization is key to its function in exporting medium-chain fatty acids from peroxisomes.

Quantitative Data

Kinetic Parameters of Human Carnitine O-Octanoyltransferase (CROT)

Understanding the kinetic properties of CROT is fundamental for modeling the flux of medium-chain fatty acids. The following table summarizes the available kinetic data for human CROT.

| Substrate | Km (µM) | Vmax (relative activity) | Reference |

| Octanoyl-CoA | 24 | 1.7 (kcat/KM relative to acetyl-CoA) | [4] |

| L-Carnitine | 130 | - | [5] |

| Acetyl-CoA | 155 | 1.0 (kcat/KM relative to acetyl-CoA) | [4][5] |

| Palmitoyl-CoA | 69 | 0.26 (relative Vmax to octanoyl-CoA) | [5] |

Note: Data is compiled from studies on recombinant human and rat enzymes. Vmax values are presented as relative activities due to variations in experimental conditions.

Tissue Expression of Human CROT

The expression of CROT varies across different human tissues, reflecting the diverse metabolic roles of medium-chain fatty acids. The following tables present a summary of CROT mRNA and protein expression levels in various human tissues, based on data from the Human Protein Atlas.[6][7][8]

Table 2.1: CROT mRNA Expression in Human Tissues

| Tissue | RNA Expression (TPM) | Specificity |

| Liver | 15.3 | Low tissue specificity |

| Kidney | 12.8 | Low tissue specificity |

| Small Intestine | 25.1 | Low tissue specificity |

| Colon | 18.9 | Low tissue specificity |

| Adipose Tissue | 5.6 | Low tissue specificity |

| Skeletal Muscle | 2.1 | Low tissue specificity |

| Heart Muscle | 4.5 | Low tissue specificity |

| Brain (Cerebral Cortex) | 1.9 | Low tissue specificity |

TPM: Transcripts Per Million. Data from the Human Protein Atlas.[6][7]

Table 2.2: CROT Protein Expression in Human Tissues

| Tissue | Protein Expression Level | Subcellular Localization |

| Liver | High | Cytoplasmic/Vesicles |

| Kidney | High | Cytoplasmic/Vesicles |

| Small Intestine | High | Cytoplasmic/Vesicles |

| Colon | High | Cytoplasmic/Vesicles |

| Adipose Tissue | Medium | Cytoplasmic/Vesicles |

| Skeletal Muscle | Low | Cytoplasmic/Vesicles |

| Heart Muscle | Medium | Cytoplasmic/Vesicles |

| Brain (Cerebral Cortex) | Not detected | - |

Protein expression levels are based on immunohistochemistry data from the Human Protein Atlas and are categorized as High, Medium, Low, or Not detected.[6][7]

Signaling Pathways and Regulation

The endogenous synthesis of this compound is tightly regulated by a network of signaling pathways that respond to the cell's energetic and nutritional state.

Transcriptional Regulation

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): CROT is a target gene of PPARα, a nuclear receptor that acts as a major regulator of fatty acid oxidation.[6] Activation of PPARα by fatty acids or fibrate drugs leads to increased transcription of the CROT gene, thereby enhancing the capacity for medium-chain fatty acid transport and oxidation.[6]

-

p53: The tumor suppressor protein p53 can transactivate the CROT gene in response to cellular stress, such as nutrient depletion.[9][10] This suggests a role for CROT in metabolic adaptation to stress by promoting the utilization of stored fatty acids.[9]

Hormonal and Nutritional Regulation

-

Insulin and Glucagon: The balance between insulin and glucagon plays a pivotal role in regulating fatty acid metabolism. Glucagon, released during fasting, promotes fatty acid oxidation in the liver, in part by activating PPARα.[11] While a direct effect of glucagon on CROT activity has not been definitively established, its role in upregulating the broader fatty acid oxidation machinery suggests an indirect positive influence.[12] Conversely, insulin, released in the fed state, generally promotes fatty acid synthesis and inhibits their oxidation. The precise mechanism of insulin's effect on CROT expression and activity requires further investigation.[13]

-

Nutritional Status: The synthesis of this compound is influenced by the availability of its precursors, L-carnitine and octanoyl-CoA. Dietary intake of L-carnitine and medium-chain fatty acids can therefore modulate the rate of this compound synthesis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma or serum sample

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS): this compound-d3

-

LC-MS/MS system with an ESI source

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma or serum, add 150 µL of ACN containing the internal standard (this compound-d3 at a final concentration of 1 µM).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% ACN in water with 0.1% FA.

-

-

LC Separation:

-

Inject 10 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

-

Example gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

-

Flow rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for this compound and its internal standard.

-

This compound: Precursor ion (Q1) m/z 344.3 → Product ion (Q3) m/z 85.1

-

This compound-d3 (IS): Precursor ion (Q1) m/z 347.3 → Product ion (Q3) m/z 85.1

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

-

References

- 1. Changes in carnitine octanoyltransferase activity induce alteration in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Carnitine Assay Kit (ab83392) | Abcam [abcam.com]

- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CROT protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Tissue expression of CROT - Primary data - The Human Protein Atlas [proteinatlas.org]

- 8. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine o-octanoyltransferase is a p53 target that promotes oxidative metabolism and cell survival following nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein structure - CROT - The Human Protein Atlas [proteinatlas.org]

- 11. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon and fasting do not activate peroxisomal fatty acid beta-oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insulin signaling and reduced glucocorticoid receptor activity attenuate postprandial gene expression in liver - PMC [pmc.ncbi.nlm.nih.gov]

L-Octanoylcarnitine Transport Across Mitochondrial Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated process for cellular energy homeostasis. Long-chain and medium-chain fatty acids, activated to their acyl-CoA esters in the cytoplasm, cannot directly cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system. L-octanoylcarnitine, a medium-chain acylcarnitine, is a key intermediate in this process, representing the form in which octanoyl-CoA is ferried across the mitochondrial barrier to undergo β-oxidation. Understanding the kinetics, regulation, and experimental methodologies for studying this compound transport is paramount for research in metabolic diseases, drug development targeting fatty acid oxidation, and understanding fundamental cellular bioenergetics.

This technical guide provides a comprehensive overview of the core mechanisms governing this compound transport across mitochondrial membranes, detailed experimental protocols for its study, and a summary of the available quantitative data.

The Carnitine Shuttle: The Central Pathway for Acylcarnitine Transport

The transport of this compound into the mitochondrial matrix is an integral part of the carnitine shuttle. This shuttle system involves the coordinated action of three key proteins:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain and medium-chain acyl-CoAs (like octanoyl-CoA) and carnitine into their corresponding acylcarnitine esters (e.g., this compound).[1] This is considered a rate-limiting step for the entry of fatty acids into the mitochondria.

-

Carnitine-Acylcarnitine Translocase (CACT): Also known as Solute Carrier Family 25 Member 20 (SLC25A20), CACT is an antiporter embedded in the inner mitochondrial membrane.[2][3] It facilitates the translocation of acylcarnitines, including this compound, from the intermembrane space into the mitochondrial matrix in a strict 1:1 exchange for a molecule of free carnitine moving from the matrix to the intermembrane space.[3][4]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It converts the imported acylcarnitine back into its acyl-CoA derivative and free carnitine. The regenerated acyl-CoA is then available for β-oxidation within the mitochondrial matrix.[2]

The overall process ensures a continuous supply of fatty acyl groups for energy production while maintaining distinct pools of coenzyme A in the cytoplasm and mitochondria.

Quantitative Data on this compound Transport

Direct kinetic parameters (Km and Vmax) for the transport of this compound by the carnitine-acylcarnitine translocase (CACT) are not extensively reported in the literature. However, studies on the transport of L-carnitine in the presence of this compound as a competitive inhibitor provide valuable insights into its affinity for the transporter.

| Parameter | Value | Species/Tissue | Experimental System | Reference |

| Ki for this compound | 0.10 mM | Rat Heart | Isolated Mitochondria | [5] |

| Km for L-Carnitine | 0.38 - 1.50 mM | Rat Heart | Isolated Mitochondria | [5] |

| Vmax for L-Carnitine | 0.20 - 0.34 nmol/mg protein/min | Rat Heart | Isolated Mitochondria | [5] |

The low Ki value for this compound indicates a high affinity for the carnitine-acylcarnitine translocase, suggesting that it is a readily transported substrate. The competitive nature of the inhibition confirms that this compound and L-carnitine share the same binding site on the transporter.

Regulation of this compound Transport

The transport of acylcarnitines is a regulated process to match the rate of fatty acid oxidation with the energetic demands of the cell. While the primary point of regulation for fatty acid entry into mitochondria is often considered to be CPT1, emerging evidence suggests that the carnitine-acylcarnitine translocase (CACT) is also subject to post-translational modification.

Acetylation/Deacetylation:

Recent studies have shown that CACT can be regulated by reversible acetylation. The mitochondrial deacetylase Sirtuin 3 (SIRT3) has been identified as a key regulator of CACT activity.

-

Acetylation: Acetylation of CACT has been shown to inhibit its transport activity.

-

Deacetylation: SIRT3, an NAD+-dependent deacetylase, can deacetylate CACT, leading to an increase in its transport activity. This deacetylation primarily increases the Vmax of the transporter without significantly affecting its Km.

The activity of SIRT3 itself is influenced by the cellular energy state, particularly the mitochondrial NAD+/NADH ratio. Conditions of high energy demand, such as fasting or exercise, can lead to an increase in the NAD+/NADH ratio, thereby activating SIRT3 and promoting the deacetylation and activation of its target proteins, including CACT.[6][7] Upstream regulators of SIRT3 expression and activity include cAMP/PKA/AMPK signaling pathways and reactive oxygen species (ROS).[8][9]

Experimental Protocols

Studying the transport of this compound across the inner mitochondrial membrane typically involves two main experimental systems: isolated mitochondria and reconstituted proteoliposomes.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a standard method for obtaining functionally intact organelles.

Materials:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, and 0.1% (w/v) bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

-

Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal care protocols and quickly excise the liver.

-

Place the liver in ice-cold Isolation Buffer and mince it into small pieces.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer.

-

Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new centrifuge tube.

-

Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Wash Buffer.

-

Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Radiolabeled this compound Uptake Assay in Isolated Mitochondria

This assay measures the rate of this compound transport into isolated mitochondria using a radiolabeled substrate.

Materials:

-

Isolated mitochondria (from Protocol 1).

-

Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

[³H]L-carnitine (to preload mitochondria).

-

This compound (unlabeled).

-

Radiolabeled this compound (e.g., [³H]this compound).

-

Stop Solution: 20 mM Tris-HCl, 100 mM LiCl, pH 7.4, ice-cold.

-

Inhibitor (e.g., Mersalyl, a known inhibitor of CACT).

-

Scintillation cocktail and vials.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Preloading Mitochondria with Carnitine: Incubate the isolated mitochondria (1-2 mg/mL protein) in Assay Buffer containing [³H]L-carnitine (e.g., 1 mM) for 10 minutes at 30°C to load the matrix with radiolabeled carnitine.

-

Initiation of Transport: Pellet the preloaded mitochondria by centrifugation (8,000 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the pellet in fresh, pre-warmed Assay Buffer.

-

Initiate the transport assay by adding a mixture of unlabeled and radiolabeled this compound to the mitochondrial suspension to achieve the desired final concentration.

-

Time Course: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the mitochondrial suspension and immediately add them to ice-cold Stop Solution to quench the transport process.

-

Separation: Rapidly filter the quenched suspension through a glass fiber filter using a filtration apparatus. Wash the filter twice with ice-cold Stop Solution to remove external radioactivity.

-

Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Inhibitor Control: Perform a parallel experiment in the presence of a known CACT inhibitor (e.g., Mersalyl) to determine the specific component of transport.

-

Data Analysis: Calculate the rate of this compound uptake (nmol/mg protein/min) at each time point. The initial linear phase of uptake represents the initial transport velocity.

Reconstitution of CACT into Proteoliposomes and Transport Assay

This method involves purifying the CACT protein and inserting it into artificial lipid vesicles (liposomes) to study its transport activity in a controlled environment.

Materials:

-

Mitochondrial inner membrane vesicles (prepared from isolated mitochondria).

-

Detergent (e.g., Triton X-100).

-

Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin).

-

Bio-Beads SM-2 or similar hydrophobic resin for detergent removal.

-

Radiolabeled this compound.

-

Internal Buffer (for liposome preparation): e.g., 10 mM HEPES, 50 mM NaCl, 10 mM L-carnitine, pH 7.0.

-

External Buffer (for transport assay): e.g., 10 mM HEPES, 50 mM NaCl, pH 7.0.

-

Size-exclusion chromatography column (e.g., Sephadex G-75).

Procedure:

-

Solubilization of CACT: Solubilize mitochondrial inner membrane vesicles with a suitable detergent (e.g., 1% Triton X-100) to extract membrane proteins.

-

Reconstitution:

-

Mix the solubilized protein extract with a solution of phospholipids in detergent.

-

Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the spontaneous formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.

-

-

Removal of External Substrate: Pass the proteoliposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-75) equilibrated with External Buffer to remove any untrapped substrate from the external medium.

-

Transport Assay:

-

Initiate the transport by adding radiolabeled this compound to the proteoliposome suspension.

-

At various time points, stop the transport by adding an inhibitor or by rapidly passing the proteoliposomes through an ion-exchange column to separate the vesicles from the external medium.

-

Measure the radioactivity incorporated into the proteoliposomes.

-

-

Data Analysis: Calculate the transport rate as described for the isolated mitochondria assay.

Implications for Drug Development

The carnitine shuttle, and specifically the transport of acylcarnitines like this compound, represents a potential target for therapeutic intervention in various diseases.

-

Metabolic Diseases: In conditions such as obesity and type 2 diabetes, where fatty acid oxidation is often dysregulated, modulating the activity of the carnitine shuttle could be a therapeutic strategy.

-

Cancer: Some cancer cells exhibit a high rate of fatty acid oxidation to support their growth and proliferation. Inhibitors of the carnitine shuttle could therefore have anti-cancer properties.

-

Ischemia-Reperfusion Injury: During ischemia, the accumulation of fatty acid intermediates can be toxic. Inhibiting their entry into the mitochondria might be protective.

A thorough understanding of the transport kinetics and regulation of this compound and other acylcarnitines is essential for the rational design and development of drugs targeting this critical metabolic pathway. The experimental protocols outlined in this guide provide the necessary tools for researchers and drug development professionals to investigate these processes in detail.

References

- 1. raw.githubusercontent.com [raw.githubusercontent.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 5. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]

- 7. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Understanding Medium-Chain Fatty Acid Metabolism: The Discovery and Initial Characterization of L-Octanoylcarnitine

For decades, the intricate dance of fatty acid metabolism within the cellular powerhouse, the mitochondrion, has been a subject of intense scientific scrutiny. A pivotal player in this process, L-Octanoylcarnitine, emerged not from a single eureka moment, but from a gradual unraveling of the vital role of carnitine in transporting fatty acids for energy production. This technical guide delves into the foundational discovery and initial characterization of this compound, a key intermediate in the metabolism of medium-chain fatty acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and fundamental properties.

The story of this compound is intrinsically linked to the broader discoveries surrounding L-carnitine and its function as a carrier molecule for fatty acids across the inner mitochondrial membrane. Seminal work in the early 1960s by researchers such as J. Bremer and I.B. Fritz laid the groundwork by demonstrating that carnitine could be acylated with fatty acids of varying chain lengths, forming acylcarnitines. While these early studies often worked with mixtures of fatty acylcarnitines, they established the fundamental principle of carnitine-dependent fatty acid oxidation.

The specific identification and characterization of individual acylcarnitine esters, including this compound, followed as analytical techniques advanced. The recognition of its importance grew with the understanding of inherited metabolic disorders, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where this compound is a key diagnostic biomarker found in elevated concentrations.

Initial Characterization: Unveiling the Properties of a Key Metabolite

The initial characterization of this compound involved a combination of chemical synthesis, enzymatic assays, and the development of analytical methods for its detection and quantification.

Chemical Synthesis and Purification

The first preparations of this compound were likely achieved through chemical synthesis, involving the esterification of L-carnitine with octanoyl chloride or a similar activated form of octanoic acid. A significant advancement in the synthesis of radiolabeled acylcarnitines, including octanoyl-[3H]carnitine, was described in 1991, providing a valuable tool for metabolic studies.[1] This method involved a one-step acylation of [3H]carnitine with octanoyl chloride.

Experimental Protocol: Synthesis of Octanoyl-[3H]carnitine [1]

-

Materials: [3H]carnitine, octanoyl chloride, isopropanol, hydrochloric acid, heptane, butanol.

-

Procedure:

-

Radiolabeled [3H]carnitine is acylated in a one-pot reaction with octanoyl chloride.

-

The reaction mixture is subjected to liquid-liquid partitioning using a solvent system of isopropanol:hydrochloric acid:heptane (4:1:12 v/v).

-

The aqueous phase containing the acylated carnitine is further purified by butanol extraction.

-

-

Outcome: This method yields highly pure octanoyl-[3H]carnitine with a recovery of approximately 91%.

Enzymatic Characterization with Carnitine Octanoyltransferase (COT)

A pivotal moment in the characterization of this compound was the purification and detailed study of the enzyme responsible for its formation in the body: Carnitine O-octanoyltransferase (COT). A 1983 study by Ozasa, Miyazawa, and Osumi provided a thorough characterization of COT from rat liver.[2][3]

This research established that COT is a 66,000-dalton polypeptide and is immunologically distinct from other carnitine acyltransferases like carnitine palmitoyltransferase (CPT).[2][3] Critically, the study detailed the substrate specificity of COT, demonstrating its activity with a range of acyl-CoAs.

Experimental Protocol: Assay of Carnitine Octanoyltransferase Activity

-

Principle: The enzymatic activity is measured by monitoring the formation of octanoylcarnitine from octanoyl-CoA and L-carnitine. The release of Coenzyme A (CoA) can be coupled to a colorimetric reaction, for example, using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

L-carnitine

-

Octanoyl-CoA

-

DTNB

-

Purified COT enzyme preparation

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture.

-

The change in absorbance at 412 nm is monitored over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Quantitative Data: Substrate Specificity of Carnitine Octanoyltransferase

The 1983 study by Ozasa et al. demonstrated that while COT exhibited maximum activity with hexanoyl-CoA, it had significant activity with octanoyl-CoA.[2][3]

| Acyl-CoA Substrate | Relative Activity (%) |

| Acetyl-CoA (C2) | ~20 |

| Butyryl-CoA (C4) | ~60 |

| Hexanoyl-CoA (C6) | 100 |

| Octanoyl-CoA (C8) | ~85 |

| Decanoyl-CoA (C10) | ~70 |

| Lauroyl-CoA (C12) | ~50 |

| Myristoyl-CoA (C14) | ~30 |

| Palmitoyl-CoA (C16) | ~15 |

Table 1: Relative activity of purified rat liver Carnitine Octanoyltransferase with various acyl-CoA substrates. Data adapted from Ozasa, Miyazawa, and Osumi (1983).[2][3]

Analytical Characterization

The development of sensitive and specific analytical methods was crucial for the initial and ongoing characterization of this compound.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of acylcarnitines. Early studies laid the groundwork for identifying and quantifying these compounds in biological samples. The characteristic fragmentation pattern of acylcarnitines, including a prominent product ion at m/z 85, allows for their specific detection.

Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines

-

Sample Preparation: Biological samples (e.g., plasma, dried blood spots) are typically deproteinized, and the acylcarnitines are extracted. Derivatization to butyl esters can be performed to improve chromatographic separation and ionization efficiency.

-

Chromatography: Reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are used to separate the different acylcarnitine species.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each acylcarnitine. For this compound, the precursor ion is typically m/z 288.2, and a common product ion is m/z 85.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy have been used to confirm the structure of synthesized acylcarnitines and to study their interactions with other molecules. While detailed NMR data from the very initial discovery is scarce in readily available literature, modern spectroscopic databases provide reference spectra for this compound.

The Biological Significance: A Central Role in Medium-Chain Fatty Acid Oxidation

The discovery and characterization of this compound were instrumental in solidifying our understanding of how medium-chain fatty acids are transported into the mitochondria for beta-oxidation. This process is essential for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.

Signaling Pathways and Cellular Processes

The primary role of this compound is as a transport substrate. It is formed on the outer mitochondrial membrane or in the peroxisome by COT, transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), and then converted back to octanoyl-CoA in the mitochondrial matrix by carnitine palmitoyltransferase II (CPTII), although COT also has a mitochondrial isoform. The resulting octanoyl-CoA then enters the beta-oxidation spiral to generate acetyl-CoA, which fuels the citric acid cycle and oxidative phosphorylation.

Conclusion

The discovery and initial characterization of this compound were not isolated events but rather key milestones in the broader exploration of fatty acid metabolism. From the early foundational work on carnitine's role as a fatty acid carrier to the specific purification and characterization of Carnitine Octanoyltransferase, our understanding of this crucial metabolite has been progressively refined. The development of sophisticated analytical techniques has further enabled its precise quantification and has been instrumental in elucidating its role in both normal physiology and disease. For researchers and drug development professionals, a thorough understanding of the historical context and the fundamental biochemical and analytical principles established during its initial characterization is essential for future innovations in the fields of metabolic disease, nutrition, and therapeutics.

References

Physiological Concentration and Quantification of L-Octanoylcarnitine in Human Plasma: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing comprehensive information on the physiological concentration of L-Octanoylcarnitine in human plasma, detailed experimental protocols for its quantification, and its role in metabolic pathways.

Core Topic: this compound in Human Plasma

This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. The concentration of this compound in plasma can serve as a biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]

Data Presentation: Physiological Plasma Concentrations

The physiological concentration of this compound in human plasma varies with age. The following table summarizes the reference ranges for different age groups as determined by tandem mass spectrometry.

| Age Group | This compound (C8) Concentration (nmol/mL) | This compound (C8) Concentration (µmol/L) |

| ≤ 7 days | < 0.19 | < 0.19 |

| 8 days - 7 years | < 0.45 | < 0.45 |

| ≥ 8 years | < 0.78 | < 0.78 |

| < 1 Week | 0 - 0.20 | 0 - 0.20 |

| 1 Week - 1 Month | 0 - 0.28 | 0 - 0.28 |

| > 1 Month | 0 - 0.27 | 0 - 0.27 |

Data sourced from UI Health Care Acylcarnitine Profile[2] and another plasma acylcarnitine reference range document[3]. Note that 1 nmol/mL is equivalent to 1 µmol/L.

Experimental Protocols: Quantification of this compound in Plasma

The gold standard for the quantification of this compound and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This method offers high sensitivity, specificity, and throughput.

I. Sample Collection and Preparation

-

Blood Collection : Collect whole blood in tubes containing sodium heparin or lithium heparin.[2][7]

-

Plasma Separation : Centrifuge the blood sample at 1,811 x g for 10 minutes to separate the plasma.[7]

-

Storage : Store plasma samples at -20°C or lower until analysis.[7]

-

Protein Precipitation : To 10 µL of plasma, add 200 µL of methanol containing a known concentration of a suitable internal standard (e.g., deuterated this compound).[7]

-

Vortexing and Centrifugation : Vortex the mixture for 10 minutes and then centrifuge at 3,220 x g for 30 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube or vial for analysis.

II. LC-MS/MS Analysis

-

Instrumentation : Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.[4]

-

Chromatographic Separation :

-

Column : A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.[8]

-

Mobile Phase : A gradient elution is typically employed.

-

Gradient Program : A typical gradient might start at 100% A, linearly decrease to 65% A over 2.5 minutes, hold for 3 minutes, then decrease to 5% A.[8]

-

Flow Rate : A flow rate of 0.5 mL/min is often used.[8]

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.

-

MRM Transition : The precursor-to-product ion transition for this compound is monitored. The precursor ion is the molecular ion [M+H]+, and a characteristic fragment ion is selected for monitoring.

-

-

Quantification : The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Mandatory Visualizations

Signaling and Metabolic Pathways

This compound is a key intermediate in the transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, into the mitochondrial matrix for β-oxidation. This process is facilitated by a family of enzymes called carnitine acyltransferases.

Caption: Metabolic pathway of this compound in fatty acid transport.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

Caption: Experimental workflow for this compound quantification.

References

- 1. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]

- 2. Acylcarnitine Profile [healthcare.uiowa.edu]

- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. bevital.no [bevital.no]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

L-Octanoylcarnitine: A Linchpin in Cellular Energy Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy homeostasis, primarily by facilitating the transport of octanoyl-CoA, a product of medium-chain fatty acid metabolism and peroxisomal beta-oxidation, into the mitochondrial matrix for subsequent energy production through β-oxidation.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound in cellular energy metabolism, with a focus on its involvement in fatty acid oxidation, the intricacies of the carnitine shuttle, and its impact on mitochondrial function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the biochemical pathways, quantitative metabolic effects, and key experimental methodologies pertinent to the study of this compound.

Introduction: The Role of Acylcarnitines in Cellular Energetics

Cellular energy production is a complex and highly regulated process that relies on the catabolism of various substrates, including glucose, amino acids, and fatty acids. Fatty acids, in particular, are a major energy source, especially in tissues with high energy demands such as the heart and skeletal muscle.[3] The mitochondrial membrane, however, is impermeable to long-chain and medium-chain fatty acyl-CoAs.[4][5] To overcome this barrier, cells employ a specialized transport system known as the carnitine shuttle, which utilizes L-carnitine and a series of enzymes to ferry these fatty acyl groups into the mitochondrial matrix where β-oxidation occurs.[3][5]

This compound is an ester of L-carnitine and octanoic acid, a medium-chain fatty acid. It is a key intermediate in the metabolism of medium-chain fatty acids and also serves as a transportable form of octanoyl-CoA generated from the peroxisomal β-oxidation of very-long-chain fatty acids.[1] Dysregulation of this compound metabolism is associated with several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6][7]

The Carnitine Shuttle and this compound Transport

The transport of fatty acyl-CoAs into the mitochondria is a critical step for their oxidation and is mediated by the carnitine shuttle, which consists of three key enzymes and a transporter:

-